3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide 3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide CCX777 is a partial agonist of ACKR3 (also known as CXCR7).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0522983
InChI: InChI=1S/C31H43N7O3S/c1-40-27-8-7-24-6-4-9-33-29(24)30(27)37-14-5-13-36(16-17-37)26(22-28(39)32-10-15-35-11-2-3-12-35)25-23-42-31(34-25)38-18-20-41-21-19-38/h4,6-9,23,26H,2-3,5,10-22H2,1H3,(H,32,39)
SMILES: COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)C(CC(=O)NCCN4CCCC4)C5=CSC(=N5)N6CCOCC6
Molecular Formula: C31H43N7O3S
Molecular Weight: 593.8 g/mol

3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide

CAS No.:

Cat. No.: VC0522983

Molecular Formula: C31H43N7O3S

Molecular Weight: 593.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide -

Specification

Molecular Formula C31H43N7O3S
Molecular Weight 593.8 g/mol
IUPAC Name 3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide
Standard InChI InChI=1S/C31H43N7O3S/c1-40-27-8-7-24-6-4-9-33-29(24)30(27)37-14-5-13-36(16-17-37)26(22-28(39)32-10-15-35-11-2-3-12-35)25-23-42-31(34-25)38-18-20-41-21-19-38/h4,6-9,23,26H,2-3,5,10-22H2,1H3,(H,32,39)
Standard InChI Key PUPJAMOHYJWOKK-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)C(CC(=O)NCCN4CCCC4)C5=CSC(=N5)N6CCOCC6
Canonical SMILES COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)C(CC(=O)NCCN4CCCC4)C5=CSC(=N5)N6CCOCC6
Appearance Solid powder

Introduction

The compound 3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide is a complex organic molecule featuring diverse functional groups, including quinoline, morpholinothiazole, and pyrrolidine structures. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in drug development targeting specific biological pathways.

Chemical Formula and Molecular Weight

  • Chemical Formula: Not explicitly provided in the search results, but it can be inferred from its name.

  • Molecular Weight: Approximately 593.8 g/mol for a similar compound, (S)-3-(4-(7-Methoxyquinolin-8-yl)-1,4-diazepan-1-yl)-3-(2-morpholinothiazol-4-yl)-N-(2-(pyrrolidin-1-yl)ethyl)propanamide.

Key Components

  • Quinoline Moiety: Known for its pharmacological effects, including antimicrobial and anticancer properties.

  • Morpholinothiazole: Enhances potential utility in medicinal chemistry.

  • Pyrrolidine Structure: Contributes to its biological activity.

Synthesis

The synthesis of this compound involves multiple steps, requiring careful optimization to ensure high yields and purity. A typical synthetic route may involve several chemical transformations, including coupling reactions and nucleophilic substitutions.

Potential Therapeutic Uses

  • CXCR7 Receptor Modulation: The compound has been referenced in patent filings related to modulators of the CXCR7 receptor, indicating its significance in pharmacological studies .

  • Antimicrobial and Anticancer Properties: The quinoline moiety suggests potential antimicrobial and anticancer activities, although further research is needed to confirm these effects.

Research Findings

Compound Comparison

Compound FeatureDescription
Chemical FormulaNot explicitly provided
Molecular WeightApproximately 593.8 g/mol (similar compound)
Key ComponentsQuinoline, Morpholinothiazole, Pyrrolidine
SynthesisMultiple steps involving coupling and substitution reactions
Biological ActivityPotential CXCR7 receptor modulation, antimicrobial, anticancer

Potential Applications

Application AreaDescription
PharmacologyCXCR7 receptor modulation, potential anticancer and antimicrobial effects
Drug DevelopmentTargeting specific biological pathways

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator